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molecular formula C9H10N2 B064667 4-Amino-3-ethylbenzonitrile CAS No. 170230-87-2

4-Amino-3-ethylbenzonitrile

Cat. No. B064667
M. Wt: 146.19 g/mol
InChI Key: YOHLABDNVQLZIA-UHFFFAOYSA-N
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Patent
US09440929B2

Procedure details

Concentrated H2SO4 (3.4 mL) was added dropwise to a solution of 4-amino-3-ethylbenzonitrile (6.84 mmol) in H2O (12 mL) at 0° C. A solution of NaNO2 (7.52 mmol) in H2O (5 mL) was added dropwise at 0° C. to the resulting mixture. The reaction was stirred at 0° C. for 30 min and at 100° C. for 2 h. The mixture was cooled to room temperature and extracted with EtOAc. The organic layer was washed (H2O), dried and concentrated to yield the desired product.
Name
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
6.84 mmol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
7.52 mmol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.N[C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][C:8]=1[CH2:15][CH3:16].N([O-])=[O:18].[Na+]>O>[CH2:15]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:7]=1[OH:18])[C:11]#[N:12])[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
3.4 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
6.84 mmol
Type
reactant
Smiles
NC1=C(C=C(C#N)C=C1)CC
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.52 mmol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 30 min and at 100° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed (H2O)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C=1C=C(C#N)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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